2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine
Beschreibung
The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine is a heterocyclic molecule featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 5. Attached to the triazine ring is an azetidine (four-membered nitrogen-containing ring) moiety, which is further functionalized with a 4-bromo-1H-pyrazol-1-ylmethyl group. This structural complexity confers unique physicochemical properties:
- Triazine core: Electron-deficient and capable of hydrogen bonding and π-π interactions, common in agrochemicals and pharmaceuticals .
- 4-Bromopyrazole: A halogenated aromatic group that may influence lipophilicity and bioactivity through halogen bonding .
The compound’s synthesis likely involves nucleophilic substitution on the triazine ring, followed by azetidine functionalization and pyrazole coupling, as inferred from analogous procedures in .
Eigenschaften
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,6-dimethoxy-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN6O2/c1-20-11-15-10(16-12(17-11)21-2)18-4-8(5-18)6-19-7-9(13)3-14-19/h3,7-8H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXUQZYUCJJWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been known to target a variety of biological pathways.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or interacting with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine (Target) | 1,3,5-Triazine | Azetidine, 4-bromopyrazole, dimethoxy | ~414.2 | Compact azetidine linker; high polarity from dimethoxy groups |
| 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-... (Compound A) | Triazino-indole | Bromophenyl, fused indole-triazine | ~520.3 | Extended π-system; potential intercalation properties |
| Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (Compound B) | Pyrazole | Bromobenzyl, azide, ester | ~349.2 | Reactive azide group; ester enhances solubility |
Key Comparisons
Core Structure and Electronic Effects: The target’s 1,3,5-triazine core is electron-deficient, favoring charge-transfer interactions, whereas Compound A’s triazino-indole system allows for extended conjugation and π-stacking . Compound B’s pyrazole core is less electron-deficient but supports diverse substitution patterns .
The 4-bromo substituent in the target’s pyrazole differs from Compound A’s bromophenyl group, which may alter halogen bonding efficiency and target selectivity .
Physicochemical Properties :
- The target’s dimethoxy groups enhance solubility relative to Compound A ’s hydrophobic indole system.
- Compound B ’s ester group improves aqueous solubility but introduces hydrolytic instability .
Biological Relevance :
- While biological data for the target compound is unspecified, Compound A ’s fused indole-triazine system is associated with kinase inhibition, and Compound B ’s azide group enables click chemistry applications .
Research Findings and Implications
- Structural Similarity Metrics : Graph-based comparisons (e.g., subgraph isomorphism) reveal moderate similarity between the target and Compound B (shared pyrazole and bromo motifs) but low similarity to Compound A due to divergent core structures . Tanimoto coefficients using MACCS fingerprints would likely reflect this trend .
- Synthetic Accessibility : The target’s azetidine-triazine linkage poses synthetic challenges compared to Compound B ’s straightforward ester-azide assembly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
